![molecular formula C18H23N3O2 B5739945 N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dipropylamino)benzylidene]-2-furohydrazide, also known as DBF, is a small organic molecule that has attracted significant attention from the scientific community due to its potential applications in various fields. DBF is a furohydrazide derivative that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and it is believed that N'-[4-(dipropylamino)benzylidene]-2-furohydrazide exerts its effects through this mechanism. N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has also been shown to inhibit the activity of viral proteases, which are enzymes involved in the replication of certain viruses.
Biochemical and Physiological Effects:
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N'-[4-(dipropylamino)benzylidene]-2-furohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. In vivo studies have shown that N'-[4-(dipropylamino)benzylidene]-2-furohydrazide can reduce tumor growth in animal models of cancer and improve cognitive function in animal models of Alzheimer's disease. N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing eco-friendly pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is its ease of synthesis and high yield. N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-[4-(dipropylamino)benzylidene]-2-furohydrazide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide. Another area of interest is the development of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide-based materials with novel properties such as catalytic activity or gas storage capacity. Additionally, more research is needed to fully understand the mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide and its potential applications in medicine, agriculture, and material science.
Synthesemethoden
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide can be synthesized using a simple one-pot reaction between 4-(dipropylamino)benzaldehyde and 2-furoic acid hydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product by sodium borohydride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing eco-friendly pesticides. In material science, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-11-21(12-4-2)16-9-7-15(8-10-16)14-19-20-18(22)17-6-5-13-23-17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASUMBSSOOSMH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


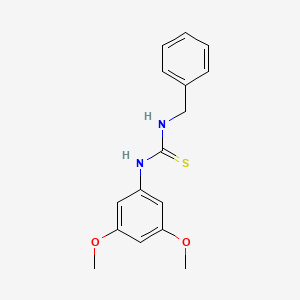
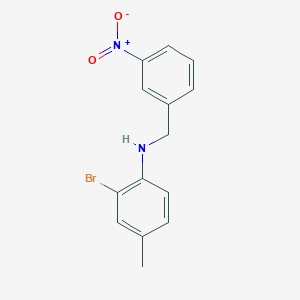
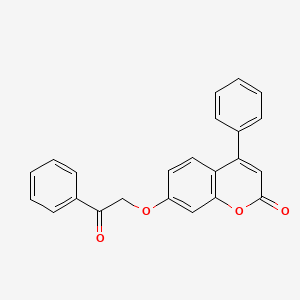
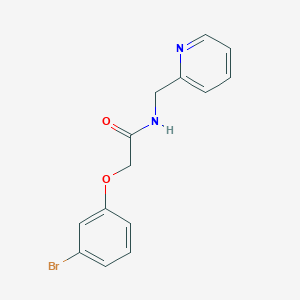
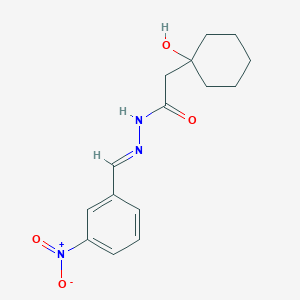
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)
